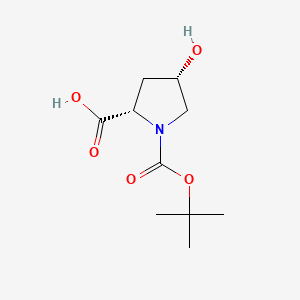

N-Boc-cis-4-Hydroxy-L-proline

Vue d'ensemble

Description

N-Boc-cis-4-Hydroxy-L-proline: is a derivative of L-proline, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the cis-4 position. This modification enhances its stability and makes it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of N-Boc-cis-4-Hydroxy-L-proline typically begins with the protection of the amino group of L-proline using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Hydroxylation: The next step involves the hydroxylation of the proline ring at the cis-4 position.

Industrial Production Methods: Industrial production of this compound often employs microbial synthesis methods due to their efficiency and eco-friendliness. Microorganisms such as Escherichia coli can be genetically engineered to produce the compound through fermentation processes .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-Boc-cis-4-Hydroxy-L-proline can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Major Products: The major products formed from these reactions include N-Boc-cis-4-keto-L-proline, N-Boc-cis-4-amino-L-proline, and various substituted derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

Overview : N-Boc-cis-4-hydroxy-L-proline serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation of proline residues into peptides, enhancing their stability and bioactivity.

Case Study : Research indicates that this compound is instrumental in developing proline-rich peptides, which are essential in pharmaceuticals targeting diseases such as cancer and metabolic disorders. The ability to introduce specific stereochemistry through N-Boc protection allows for precise control over peptide conformation, which is vital for biological activity .

Drug Development

Overview : The compound plays a pivotal role in designing new drugs, particularly those requiring enhanced stability and bioactivity due to the presence of proline.

Applications :

- Proline-Rich Peptides : These peptides are known for their therapeutic potential in various diseases. This compound facilitates the synthesis of these peptides while maintaining their structural integrity .

- Radiochemistry Studies : Automated radiosynthesis methods have been developed using this compound as a precursor for radiolabeled compounds. This approach enhances the efficiency of producing radiopharmaceuticals for diagnostic imaging .

Biotechnology

Overview : In biotechnology, this compound is used to modify proteins, improving their efficacy as biopharmaceuticals.

Applications :

- Protein Engineering : The compound aids in producing modified proteins that exhibit enhanced therapeutic properties. For instance, it can be utilized to stabilize proteins against degradation .

- Biopharmaceutical Development : Its incorporation into protein structures can lead to improved pharmacokinetics and bioavailability of therapeutic agents .

Research in Structural Biology

Overview : The unique properties of this compound contribute significantly to studies on protein folding and stability.

Applications :

- Protein Folding Studies : Researchers utilize this compound to understand the mechanisms behind protein folding, which is crucial for elucidating various biological processes .

- Stability Analysis : Its role in stabilizing protein structures makes it valuable for investigating the stability of different conformations under physiological conditions .

Cosmetic Formulations

Overview : The hydrophilic nature of this compound makes it suitable for cosmetic applications, particularly in skin care products.

Applications :

- Moisture Retention : Its inclusion in formulations enhances moisture retention capabilities, improving skin texture and hydration levels .

- Skin Care Products : The compound's properties are leveraged to develop products that promote skin health and resilience against environmental stressors .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing proline-rich peptides | Enhanced stability and bioactivity |

| Drug Development | Precursor for radiolabeled compounds | Improved therapeutic targeting |

| Biotechnology | Modifies proteins for better efficacy | Increased stability and bioavailability |

| Structural Biology | Aids in studying protein folding and stability | Insights into biological processes |

| Cosmetic Formulations | Enhances moisture retention in skin care products | Improved skin texture and hydration |

Mécanisme D'action

N-Boc-cis-4-Hydroxy-L-proline exerts its effects primarily through its role as an intermediate in chemical syntheses. In the context of ADCs and PROTACs, the compound acts as a linker that connects the active drug to the targeting molecule. This linkage ensures the selective delivery of the drug to the target cells, thereby enhancing its therapeutic efficacy .

Comparaison Avec Des Composés Similaires

N-Boc-trans-4-Hydroxy-L-proline: This compound differs in the stereochemistry of the hydroxyl group, which is in the trans position.

N-Boc-4-Oxo-L-proline: This compound contains a keto group instead of a hydroxyl group at the 4 position.

N-Boc-cis-4-Fluoro-L-proline: This compound has a fluorine atom at the 4 position, which imparts different chemical properties and reactivity.

Uniqueness: N-Boc-cis-4-Hydroxy-L-proline is unique due to its specific stereochemistry and the presence of both Boc and hydroxyl groups. These features make it particularly valuable in the synthesis of complex peptides and therapeutic agents .

Activité Biologique

N-Boc-cis-4-Hydroxy-L-proline is a derivative of proline that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its role as a building block in the synthesis of biologically active molecules, including antibody-drug conjugates (ADCs) and other therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

- Molecular Formula : C₁₀H₁₇NO₅

- Molecular Weight : 231.246 g/mol

- Melting Point : 145 °C

- Density : 1.3 g/cm³

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications .

Anticancer Properties

This compound is synthesized as a part of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The incorporation of this compound into ADCs allows for targeted therapy, minimizing systemic toxicity while maximizing therapeutic efficacy. Studies have shown that ADCs utilizing this compound can effectively inhibit tumor growth in various cancer models .

Inhibition of Collagen Biosynthesis

Research indicates that the proline analog cis-4-hydroxy-L-proline (CHOP), closely related to this compound, inhibits collagen biosynthesis. This property has implications for treating fibrotic diseases and conditions characterized by excessive collagen deposition. The mechanism involves interference with collagen synthesis pathways, which could be beneficial in managing diseases such as pulmonary fibrosis and systemic sclerosis .

Modulation of Amino Acid Transporters

Recent studies have identified this compound derivatives as modulators of sodium-dependent amino acid transporters SLC1A4 and SLC1A5. These transporters play crucial roles in amino acid homeostasis and are implicated in various physiological processes. Compounds derived from hydroxyproline exhibit significant binding affinities to these transporters, suggesting potential applications in metabolic disorders and neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

- Protection of Hydroxy Group : The hydroxyl group on 4-hydroxyproline is protected using a Boc group to prevent unwanted reactions during subsequent steps.

- Esterification : The carboxylic acid is converted into a methyl ester to enhance solubility and facilitate further reactions.

- Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Optimizing these synthetic routes can lead to higher yields and purities, which are essential for pharmaceutical applications .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of an ADC containing this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability compared to controls, with IC50 values indicating potent cytotoxicity at low concentrations.

Case Study 2: Fibrosis Treatment

In a preclinical model of pulmonary fibrosis, treatment with this compound derivatives resulted in decreased collagen deposition and improved lung function metrics. This suggests a promising avenue for therapeutic intervention in fibrotic diseases.

Propriétés

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350919 | |

| Record name | N-Boc-cis-4-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-27-8 | |

| Record name | N-Boc-4-hydroxy-L-proline, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Boc-cis-4-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.